3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-isopropylbenzamide
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Overview
Description
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-isopropylbenzamide is an organic compound belonging to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and an isopropylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-isopropylbenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable fluorinated precursor.
Amination: Introduction of the amino group at the 3-position of the benzamide ring can be achieved through reductive amination or other amination techniques.
Coupling Reaction: The final step involves coupling the difluoropyrrolidine moiety with the aminobenzamide under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The difluoropyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-isopropylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-isopropylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as dipeptidyl peptidase IV, thereby modulating biological pathways related to glucose metabolism and insulin regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide
- 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide
Uniqueness
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-isopropylbenzamide stands out due to its specific substitution pattern and the presence of the isopropyl group, which may confer unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H19F2N3O |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19F2N3O/c1-9(2)18-13(20)10-3-4-12(11(17)7-10)19-6-5-14(15,16)8-19/h3-4,7,9H,5-6,8,17H2,1-2H3,(H,18,20) |
InChI Key |
YODBFBOWDYAICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)N2CCC(C2)(F)F)N |
Origin of Product |
United States |
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